3-(3-fluorooxetan-3-yl)benzoic acid
Overview
Description
3-(3-fluorooxetan-3-yl)benzoic acid is an organic compound with the molecular formula C10H9FO3 It features a benzoic acid moiety substituted with a 3-fluoro-3-oxetanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluorobenzoic acid with an oxetane derivative under specific conditions to achieve the desired substitution . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of benzoic acid, 3-(3-fluoro-3-oxetanyl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorooxetan-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom in the oxetanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(3-fluorooxetan-3-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of benzoic acid, 3-(3-fluoro-3-oxetanyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzoic acid: Similar in structure but lacks the oxetanyl group.
2-Fluorobenzoic acid: Another fluorinated benzoic acid with the fluorine atom in a different position.
4-Fluorobenzoic acid: Similar to 3-fluorobenzoic acid but with the fluorine atom in the para position.
Uniqueness
3-(3-fluorooxetan-3-yl)benzoic acid is unique due to the presence of the 3-fluoro-3-oxetanyl group, which imparts distinct chemical and physical properties.
Biological Activity
3-(3-Fluorooxetan-3-yl)benzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and enzyme modulation studies. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound features a benzoic acid core with a fluorinated oxetane substituent. The presence of the oxetane ring may influence its biological properties, including its interaction with various biological targets.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound and its derivatives:
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Antimicrobial Activity :
- The compound has shown promising results against various microbial strains. For instance, it demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
- In a qualitative screening, the compound produced growth inhibition zones of 15 mm against E. faecium and 10 mm against S. aureus .
- Enzyme Modulation :
Table 1: Antimicrobial Activity of this compound
Microbial Strain | Growth Inhibition Zone (mm) |
---|---|
Enterococcus faecium E5 | 15 |
Staphylococcus aureus ATCC 6538 | 10 |
Bacillus subtilis ATCC 6683 | 9 |
Table 2: Enzyme Binding Affinity
Enzyme | Glide Score (Kcal/mol) |
---|---|
Procathepsin B | −7.6 |
Procathepsin L | −5.30 |
Case Studies
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In Vitro Evaluation :
A study evaluated the cytotoxicity of various benzoic acid derivatives, including this compound, on human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058). The results indicated no significant cytotoxicity at concentrations up to 10 μg/mL, suggesting a favorable safety profile for further development . -
Antibiofilm Activity :
The compound exhibited moderate antibiofilm activity against E. faecium with a minimum biofilm eradication concentration (MBEC) of 125 µg/mL. This suggests potential applications in preventing biofilm-associated infections .
Research Findings
Research findings indicate that the biological activity of this compound may be attributed to its ability to modulate key enzymatic pathways involved in protein degradation and its direct antimicrobial effects against pathogenic bacteria.
Properties
IUPAC Name |
3-(3-fluorooxetan-3-yl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-10(5-14-6-10)8-3-1-2-7(4-8)9(12)13/h1-4H,5-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEPGIJNORBJMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC(=C2)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443759-41-8 | |
Record name | 3-(3-fluorooxetan-3-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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